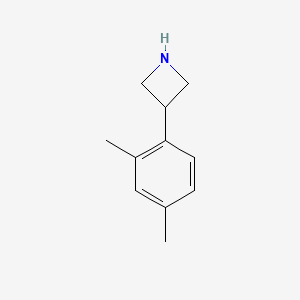

3-(2,4-Dimethylphenyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Molecular Design

Four-membered nitrogen heterocycles, particularly azetidines, are crucial motifs in organic synthesis and medicinal chemistry. ontosight.ainih.gov Their incorporation into molecular structures can significantly influence pharmacological properties. mdpi.com The azetidine (B1206935) ring serves as a versatile scaffold, allowing for the creation of diverse molecular frameworks, including fused, bridged, and spirocyclic systems. This structural versatility makes them attractive for the development of lead-like molecules, especially in areas such as central nervous system (CNS) drug discovery. medwinpublishers.com The presence of the nitrogen atom within the strained ring provides a handle for various chemical transformations and can act as a basic center in target molecules. acs.org Consequently, azetidines are found in a range of natural products and bioactive compounds, demonstrating their importance in the design of new therapeutic agents. medwinpublishers.comresearchgate.net

Overview of Ring Strain and Reactivity in Azetidine Systems

The chemical behavior of azetidines is dominated by their considerable ring strain. ontosight.ai This strain arises from the deviation of bond angles within the four-membered ring from the ideal tetrahedral angle. The ring strain energy of azetidine is significant, influencing its reactivity and making it a useful intermediate in synthesis. researchgate.net While highly strained, azetidines are generally more stable and easier to handle than their three-membered counterparts, aziridines. ontosight.ai This balance of strain and stability allows for unique, triggerable reactivity under specific reaction conditions. ontosight.ai The inherent potential energy within the strained ring can be harnessed to drive reactions such as ring-opening, which would not be as favorable in larger, less strained heterocyclic systems. acs.org

Table 1: Comparison of Ring Strain in Small Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | ~27 |

| Azetidine | 4 | ~26 |

| Pyrrolidine (B122466) | 5 | ~6 |

| Piperidine | 6 | ~0 |

This table illustrates the comparatively high ring strain of azetidine, which is a key determinant of its reactivity.

Academic Research Focus on Substituted Azetidines, with Specific Reference to 3-(2,4-Dimethylphenyl)azetidine

Academic and industrial research has increasingly focused on the synthesis and application of substituted azetidines, as the substituents can fine-tune the physical and biological properties of the molecule. Arylazetidines, in particular, are an important class of compounds that have shown biological activities. acs.org The synthesis of 3-arylazetidines has been a subject of significant investigation, with methods such as palladium-catalyzed cross-coupling reactions being developed to efficiently create the carbon-carbon bond between the azetidine ring and an aryl group. acs.org

One such example within this class is This compound . While specific, in-depth research on this particular compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methods for 3-arylazetidines. For instance, a plausible synthetic route would involve the Hiyama cross-coupling of a 3-haloazetidine derivative with an appropriate arylsilane, such as (2,4-dimethylphenyl)triethoxysilane, in the presence of a palladium catalyst. acs.org This approach offers a direct and modular way to introduce the 2,4-dimethylphenyl moiety at the 3-position of the azetidine ring. The interest in such compounds stems from the desire to explore new chemical space and to generate novel structures for biological screening. medwinpublishers.com The 2,4-dimethylphenyl substituent provides specific steric and electronic properties that can influence the molecule's interaction with biological targets.

Table 2: Plausible Synthetic Approach to this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| N-protected 3-iodoazetidine | (2,4-dimethylphenyl)triethoxysilane | Palladium catalyst, fluoride (B91410) source | N-protected this compound |

This table outlines a likely synthetic strategy for the title compound based on known methodologies for related structures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

3-(2,4-dimethylphenyl)azetidine |

InChI |

InChI=1S/C11H15N/c1-8-3-4-11(9(2)5-8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |

InChI Key |

UATUVSNMDFXSSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CNC2)C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Substituted Azetidines

Fundamental Reaction Pathways of Azetidine (B1206935) Ring Systems

Azetidines, while more stable than their three-membered aziridine (B145994) counterparts, possess significant ring strain that makes them susceptible to a variety of ring-opening and rearrangement reactions. rsc.orgrsc.org This reactivity can be triggered under appropriate conditions, making them valuable synthetic intermediates. rsc.orgrsc.org

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a primary reaction pathway for azetidines, yielding highly substituted acyclic amines. rsc.org Due to their relative stability compared to aziridines, the azetidine ring often requires activation for the reaction to proceed efficiently. magtech.com.cn This is typically achieved by converting the ring nitrogen into a better leaving group, for example, through protonation, acylation, or quaternization to form an azetidinium salt. magtech.com.cnnih.gov Lewis acids can also be employed to catalyze the opening. magtech.com.cn

The reaction generally proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. nih.gov The regioselectivity of this attack is a key consideration and is heavily influenced by the substituents on the azetidine ring. magtech.com.cn

Electronic Effects : Unsaturated substituents, such as aryl, vinyl, or acyl groups, at the C2 position can stabilize the transition state through conjugation. magtech.com.cn This directs the nucleophile to attack the substituted carbon atom. magtech.com.cn

Steric Effects : In the absence of strong electronic influences, or when bulky nucleophiles are used, the attack typically occurs at the less sterically hindered carbon atom. magtech.com.cn

A wide range of nucleophiles can participate in these reactions, including halides, alcohols, and carbon-based nucleophiles like organocuprates. wikipedia.orgresearchgate.net Chiral catalysts, such as squaramide hydrogen-bond donors, have been developed to achieve highly enantioselective ring-opening of 3-substituted azetidines with acyl halides and other reagents. acs.org

| Azetidine Precursor | Activating Agent/Catalyst | Nucleophile | Key Outcome/Observation | Reference |

|---|---|---|---|---|

| N-Substituted Azetidines | Acid | Pendant amide group (intramolecular) | Acid-mediated decomposition via intramolecular nucleophilic attack. | nih.gov |

| Unsymmetric Azetidiniums | Quaternization | Various (halides, etc.) | Regioselectivity is controlled by electronic and steric effects of substituents. | magtech.com.cn |

| 2-Arylazetidine-2-carboxylic acid ester derivatives | Quaternization (forms tetraalkyl ammonium (B1175870) salts) | Halides (from Bu4NX) | Site-selective ring-opening to give tertiary alkyl halides. | researchgate.net |

| N-Boc/N-Phenyl-3-substituted azetidines | Chiral squaramide | Acyl/Alkyl Halides | Highly enantioselective synthesis of functionalized linear amines. | acs.org |

| Photogenerated 3-Phenylazetidinols | None (strain release) | Electron-deficient ketones, boronic acids | Ring-opening facilitated by pre-installed strain energy from photochemical cyclization. | beilstein-journals.org |

Electrocyclic Ring-Opening Processes

Under thermal or photochemical conditions, certain substituted azetidines can undergo electrocyclic ring-opening. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For instance, N-substituted aziridines with electron-withdrawing groups can open to form azomethine ylides, which are 1,3-dipoles. wikipedia.org These reactive intermediates can then be trapped in cycloaddition reactions. wikipedia.org While less common than for aziridines, analogous pathways can be envisioned for azetidines. A thermal 4-electron electrocyclic ring-opening, for example, would be expected to proceed in a conrotatory fashion. epfl.chyoutube.com Such reactions expand the synthetic utility of the azetidine core by providing access to different types of molecular scaffolds.

Intramolecular Rearrangements

The strain within the azetidine ring can drive various intramolecular rearrangements, leading to the formation of other, often more stable, heterocyclic systems or functionalized acyclic products. rsc.org

One notable example is the acid-mediated decomposition of certain N-substituted azetidines. nih.gov In a specific case involving an N-linked heteroaryl azetidine with a pendant amide group, acid catalysis prompts an intramolecular ring-opening. This is followed by rearrangement to form lactone and, subsequently, lactam products. nih.gov

Another significant rearrangement involves the conversion of azetidines into other ring systems. Depending on the substituents and reaction conditions, azetidines can serve as synthons for:

Pyrroles : Azetidine ketones can undergo rearrangement to form pyrroles.

Larger Rings : Ring expansion reactions can yield pyrrolidines, piperidines, and even azepanes. rsc.org

Other Heterocycles : Rearrangements can also lead to imidazolidinones, isoxazolidines, and 1,2-oxazines. rsc.org

In the presence of Lewis acids, some azetidines are prone to rearrangement; for example, a C-4 substituted β-lactam, upon reduction to the azetidine, can rearrange to a tetrahydroquinoline, particularly when an electron-rich phenyl group is present at C-4. acs.org Furthermore, under specific reaction conditions, azetidines have been observed to undergo nitrogen deletion to furnish cyclopropanes, a reaction pathway that highlights the diverse reactivity stemming from ring strain. acs.org

| Azetidine Type | Conditions/Reagents | Product Type | Reference |

|---|---|---|---|

| N-linked heteroaryl azetidine with pendant amide | Acidic pH | Lactone, Lactam | nih.gov |

| Azetidine ketones | Not specified | Pyrroles | rsc.org |

| General substituted azetidines | Not specified | Pyrrolidines, Piperidines, Azepanes | rsc.org |

| Azetidine from C-4 electron-rich phenyl β-lactam | Lewis Acid (during reduction) | Tetrahydroquinoline | acs.org |

| Unstabilized azetidines | Reaction with anomeric amide reagent | Cyclopropanes (via nitrogen deletion) | acs.org |

Role of Ring Strain in Driving Azetidine Reactivity and Stability

The chemistry of azetidines is fundamentally governed by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value places azetidines in a unique position regarding the balance between stability and reactivity. rsc.orgrsc.org

Comparison with Other Heterocycles : The ring strain of azetidines is intermediate between that of the highly reactive and less stable aziridines (approx. 27.7 kcal/mol) and the largely unreactive and stable pyrrolidines (approx. 5.4 kcal/mol). rsc.org

Reactivity : The considerable strain energy facilitates the cleavage of the σ-bonds (C-N or C-C) within the ring, making azetidines susceptible to ring-opening reactions that would not occur in larger, unstrained rings. rsc.orgnih.gov This "strain-release" is a powerful thermodynamic driving force for many of their reactions. rsc.orgnih.gov

Stability : Despite this inherent reactivity, the azetidine ring is significantly more stable than the aziridine ring. rsc.orgresearchwithrutgers.com This enhanced stability translates into easier handling and purification, allowing for synthetic manipulations that might not be feasible with their three-membered counterparts. rsc.org

This balance allows azetidines to act as "spring-loaded" synthons, which are stable enough to be carried through multi-step syntheses but can be induced to react under specific, controlled conditions. rsc.orgnih.gov This characteristic is a cornerstone of their utility in medicinal chemistry and organic synthesis. nih.gov

Influence of Substituent Effects on Reaction Regioselectivity and Mechanism

Substituents on the azetidine ring play a critical role in modulating its reactivity, regioselectivity, and in some cases, stereoselectivity. rsc.orgmagtech.com.cn Both electronic and steric properties of the substituents must be considered to predict reaction outcomes.

Electronic Effects : The electronic nature of substituents can dictate the site of nucleophilic attack and influence the stability of the entire molecule.

N-Substituents : The group attached to the nitrogen atom has a profound effect. For instance, in a study of N-aryl azetidines, N-pyridyl analogues demonstrated significantly greater chemical stability under acidic conditions compared to N-phenyl analogues. nih.gov This was attributed to the pyridine (B92270) ring's basic nitrogen, which, upon protonation, deactivates the azetidine ring nitrogen towards further protonation and subsequent decomposition. nih.gov

C-Substituents : Electron-withdrawing groups (e.g., acyl, carboxylate) or conjugating groups (e.g., aryl, vinyl) on a carbon atom adjacent to the nitrogen activate that position for nucleophilic attack by stabilizing the developing negative charge in the transition state. magtech.com.cn

Steric Effects : Steric hindrance often governs regioselectivity, particularly when electronic factors are not dominant.

Nucleophiles tend to attack the less substituted carbon atom adjacent to the ring nitrogen. magtech.com.cn This is especially true for sterically demanding nucleophiles. magtech.com.cn

The bulkiness of substituents on the ring can also impact diastereoselectivity. In the synthesis of 1,2,3-trisubstituted azetidines, bulky substituents on the precursors were found to lead to a lack of diastereoselectivity in the final products. rsc.org Conversely, N-benzyl derivatives have been shown to be completely diastereoselective in certain cyclization reactions. acs.org

Combined Effects : Often, a combination of steric and electronic factors determines the final outcome. The "ortho-effect" observed in the lithiation of N-Boc-2-arylazetidines is one such example, where an ortho-substituent on the aryl ring directs functionalization in a highly regioselective manner. nih.gov Similarly, in enantioselective ring-opening reactions, the interplay between the 3-substituent on the azetidine, the N-protecting group, and the incoming nucleophile dictates the reaction's success and stereochemical outcome. acs.org

| Substituent Position/Type | Effect | Example Reaction/Observation | Reference |

|---|---|---|---|

| N-Aryl (Pyridyl vs. Phenyl) | Electronic | N-pyridyl azetidines show enhanced stability to acid-mediated decomposition compared to N-phenyl analogues. | nih.gov |

| C2-Unsaturated (Aryl, Acyl, etc.) | Electronic | Directs nucleophilic attack to the C2 position by stabilizing the transition state. | magtech.com.cn |

| C2-Alkyl | Steric | Directs bulky nucleophiles to attack the less substituted C4 position. | magtech.com.cn |

| N-Boc-2-aryl (with ortho-substituent) | Electronic/Steric ("ortho-effect") | Regioselective functionalization of the azetidine ring upon lithiation. | nih.gov |

| Bulky substituents (e.g., i-Pr, Ph) | Steric | Can lead to a lack of diastereoselectivity in the synthesis of cis-2,3-disubstituted azetidines. | rsc.org |

| N-Benzyl | Stereoelectronic | Leads to complete diastereoselectivity in certain Norrish-Yang cyclizations to form fused azetidines. | acs.org |

Computational and Theoretical Studies in Azetidine Chemistry

Quantum Chemical Methods for Mechanistic Elucidation (e.g., DFT, MP2)

Quantum chemical methods are pivotal in elucidating the complex reaction mechanisms involving azetidines. Techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to map out potential energy surfaces, identify intermediates, and calculate the energetics of reaction pathways. researchgate.netscribd.compeerj.com

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in studying azetidine (B1206935) systems. researchgate.netmanchester.ac.uk They have been successfully applied to investigate the mechanisms of various reactions, including desymmetrizations, ring-openings, and cycloadditions. nih.govnih.govresearchgate.net For instance, DFT calculations have been used to model the phosphoric acid-catalyzed desymmetrization of N-acyl-azetidines, revealing that the reaction proceeds through a bifunctional activation of the azetidine nitrogen and a thione tautomer of the nucleophile. nih.gov These calculations can accurately reproduce experimental selectivity by comparing the energies of different transition states. nih.gov

MP2 theory, an ab initio method that incorporates electron correlation, offers a higher level of accuracy, though often at a greater computational expense. peerj.com It is particularly valuable for benchmarking DFT results and for systems where electron correlation effects are critical. peerj.comnih.gov Studies comparing various quantum mechanical methods have shown that MP2 and its spin-component scaled variant (SCS-MP2) can yield reaction energies for biochemical model reactions with high accuracy, often comparable to the gold-standard CCSD(T) method. peerj.com The choice between DFT and MP2 often depends on the specific system and the desired balance between accuracy and computational feasibility, with modern composite methods sometimes integrating both to achieve highly accurate results. nih.gov

Table 1: Comparison of Quantum Chemical Methods for Biochemical Reaction Energies

| Method | Mean Absolute Error (MAE) (kcal/mol) vs. CCSD(T) | Notes |

|---|---|---|

| MP2 | 1.2 | Generally high accuracy, but can be sensitive to basis set size. peerj.com |

| SCS-MP2 | 1.3 | A good alternative when CCSD(T) is not feasible. peerj.com |

| B3LYP (DFT) | 2.5 - 5.1 (Varies with basis set) | A popular functional offering a good balance of cost and accuracy. peerj.com |

| AM1 (Semi-empirical) | 14.6 | Significantly larger errors compared to DFT and ab initio methods. peerj.com |

| PM3 (Semi-empirical) | 11.6 | Larger errors, less suitable for high-accuracy energy calculations. peerj.com |

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful predictive tool in azetidine chemistry, enabling chemists to forecast reaction outcomes, including reactivity and stereoselectivity, before undertaking experimental work. mit.edunih.gov By modeling substrates and transition states, researchers can screen potential reactants and catalysts to identify combinations likely to produce the desired azetidine products with high yield and selectivity. nih.govmit.edu

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to rationalize the reactivity and selectivity of chemical reactions involving azetidines. wikipedia.orgtaylorandfrancis.com This theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgsapub.org The energy gap and overlap between these frontier orbitals can determine whether a reaction is favorable.

In azetidine synthesis, FMO theory helps explain the outcomes of cycloaddition reactions. nih.govmit.edu For instance, in the photocatalytic synthesis of azetidines from alkenes and oximes, calculating the HOMO and LUMO energies of the reactants allows for rapid prediction of their potential to react. mit.edu The theory is also crucial in understanding pericyclic reactions, such as the Diels-Alder reaction, where 2-azetines can act as either the diene or dienophile component, with the reaction's feasibility being governed by HOMO-LUMO interactions. nih.govwikipedia.org However, it is recognized that the simple HOMO-LUMO approach has limitations, and more advanced concepts like the Frontier Effective-for-Reaction Molecular Orbital (FERMO) have been developed to provide a more accurate picture, especially when heteroatoms are present. sapub.orgresearchgate.net

The analysis of transition states (TS) is a cornerstone of computational reaction modeling in azetidine chemistry. By locating and characterizing the geometry and energy of a transition state, chemists can understand the kinetic barriers of a reaction and the origins of stereoselectivity. nih.govfrontiersin.org

Computational studies on the intramolecular aminolysis of epoxy amines to form azetidines have used TS analysis to explain the observed regioselectivity. frontiersin.org Calculations showed that the transition state leading to the formation of an azetidine ring was energetically favored over the one leading to a five-membered pyrrolidine (B122466) ring, consistent with experimental results. frontiersin.org In studies of chiral phosphoric acid-catalyzed azetidine desymmetrizations, the energy difference between the transition states leading to the major and minor enantiomers is calculated to pinpoint the source of stereocontrol, which is often a combination of steric distortions and non-covalent interactions. nih.gov Similarly, in the ring expansion of bicyclic aziridinium (B1262131) ions, TS analysis provides valuable insight into the observed regioselectivity, helping to create a predictive tool for such reactions. nih.gov

Table 2: Calculated Transition State Data for Lanthanum-Catalyzed Azetidine Synthesis

| Reactant/Product Type | Transition State Energy (Relative) | Key Finding |

|---|---|---|

| Azetidine Formation | Lower Energy | The transition state for azetidine formation is energetically favored, explaining the high regioselectivity observed experimentally. frontiersin.org |

| Pyrrolidine Formation | Higher Energy | The competing pathway to form a five-membered ring has a higher kinetic barrier. frontiersin.org |

Studies on Molecular Conformation and Dynamics

The three-dimensional structure and conformational flexibility of the azetidine ring are critical to its chemical behavior. Computational methods are used to study the stable conformations and the dynamics of ring-puckering. Neutral azetidine in the gas phase is known to have a puckered ring structure. psu.edu

Theoretical calculations, including ab initio UHF and MP2 methods, have been employed to investigate the structure of the azetidine radical cation and the neutral azetidin-1-yl radical. psu.edu These studies predicted a puckered ring for the neutral radical, a finding supported by experimental EPR data showing non-equivalent proton hyperfine couplings. psu.edu In contrast, the radical cation was assigned a planar ring structure. psu.edu Molecular dynamics simulations can further probe the dynamic behavior of these rings, revealing exchange rates between different puckered conformations. psu.edu For more complex derivatives, such as azetidinone acids, X-ray crystallography combined with computational modeling helps to establish the precise three-dimensional conformation, which is essential for understanding structure-activity relationships. nih.gov

Analysis of Electronic Structure and Charge Distribution

Understanding the electronic structure and charge distribution within the azetidine ring is crucial for explaining its reactivity, basicity, and interactions with other molecules. Computational analysis provides detailed information on electron density, orbital shapes, and electrostatic potential. psu.eduacs.org

Studies on the azetidine radical cation have shown that it is a π-type radical with most of the spin density localized in the 2pz orbital on the nitrogen atom. psu.edu This electronic distribution explains its planar structure. psu.edu For substituted azetidines, computational models can reveal how substituents alter the electronic properties of the ring. For example, in the enantioselective ring-opening of azetidines catalyzed by a hydrogen-bond donor, analysis of the electron density and electrostatic potential of the transition state shows how non-covalent interactions, such as cation-π interactions, stabilize the transition state and induce enantioselectivity. acs.org These analyses demonstrate that electrostatic preorganization by the catalyst plays a critical role in the reaction. acs.org

Theoretical Insights into Ring Strain and Aromaticity

The azetidine ring possesses significant ring strain, estimated to be approximately 25.4 kcal/mol, which is a defining feature of its chemistry. rsc.orgrsc.org This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, drives much of the unique reactivity of azetidines, particularly in ring-opening reactions. rsc.orgrsc.org

Theoretical calculations are essential for quantifying this strain and understanding its chemical consequences. Computational studies have shown how this inherent strain can facilitate reactions. For instance, in the reaction of azetidines with an anomeric amide reagent, the ring strain assists in a nitrogen deletion process to generate cyclopropanes, a pathway not observed for less strained pyrrolidines. acs.orgacs.org Computational analysis of the basicity of nitrogen heterocycles also highlights the role of ring strain. srce.hr The basicity of azetidines is lower than that of larger, less strained rings like pyrrolidine and piperidine. Triadic analysis, a computational approach, has resolved basicity into contributions from the initial base, the final protonated form, and their interplay, quantitatively demonstrating the significant impact of ring strain on this fundamental property. srce.hr

Advanced Applications of 3 2,4 Dimethylphenyl Azetidine As a Chemical Building Block

Utilization in the Construction of Complex Molecular Architectures

3-(2,4-Dimethylphenyl)azetidine serves as a crucial starting material for the synthesis of more intricate molecular structures. The presence of the 2,4-dimethylphenyl group at the C3 position significantly influences the reactivity and conformational properties of the azetidine (B1206935) ring, allowing for stereoselective functionalization. uni-muenchen.de The strain inherent in the four-membered ring can be strategically harnessed to drive reactions that form larger, more complex ring systems. rsc.org

One key approach involves the strain-release functionalization of azetidines. For instance, reactions that proceed via the in situ generation of highly strained 1-azabicyclo[1.1.0]butane intermediates allow for the subsequent addition of nucleophiles, leading to selectively 3-substituted azetidines. uni-muenchen.dersc.org This method provides a pathway to introduce additional complexity and functionality to the core structure.

Furthermore, the 3-aryl-azetidine motif is a key component in the synthesis of ligands for various biological targets. For example, derivatives of 3-aryl-3-arylmethoxyazetidines have been synthesized and shown to be high-affinity ligands for monoamine transporters, with the substitution pattern on the aryl rings tuning the selectivity for dopamine (B1211576) and serotonin (B10506) transporters. nih.govnih.gov The synthesis of these complex molecules often begins with a suitably substituted 3-aryl azetidine precursor, highlighting the foundational role of compounds like this compound. nih.gov

Functionalization of Azetidine Core for Structural Diversification

The this compound core is amenable to a wide range of chemical modifications, enabling extensive structural diversification. Functionalization can occur at both the nitrogen atom and the carbon atoms of the azetidine ring, providing access to a diverse library of compounds with varied physicochemical properties. researchgate.netacs.org

N-Functionalization: The secondary amine of the azetidine ring is readily functionalized through common reactions such as N-alkylation and N-acylation. These modifications are crucial for modulating the compound's properties, including its basicity, lipophilicity, and biological activity. For example, N-alkylation of 3-aryl-azetidin-3-ols is a key step in the synthesis of novel triple reuptake inhibitors. nih.gov Buchwald-Hartwig couplings and SNAr reactions have also been successfully employed for the N-arylation of 3-arylated azetidines, further expanding the accessible chemical space. uni-muenchen.dersc.org

C-Functionalization: Functionalization at the carbon atoms of the azetidine ring, particularly at the C2 and C4 positions, offers another avenue for structural diversification. Metalation of the C2 position followed by trapping with an electrophile is a valid approach for creating more complex azetidine derivatives from a pre-existing core. researchgate.net Additionally, methods have been developed for the bis-functionalization of azetidines, allowing for the introduction of different substituents at multiple positions on the ring. rsc.org Iron-catalyzed thiol alkylation of N-Cbz-azetidin-3-ols provides a mild and efficient route to 3-aryl-3-sulfanyl azetidines, which can be further derivatized. acs.orgacs.orgnih.gov

The table below summarizes some common functionalization strategies for the azetidine core:

| Functionalization Site | Reaction Type | Reagents/Catalysts | Resulting Structure |

| Nitrogen (N1) | N-Alkylation | Alkyl halides, Reductive amination | N-Alkyl azetidines |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl azetidines | |

| N-Arylation | Buchwald-Hartwig coupling, SNAr | N-Aryl azetidines | |

| Carbon (C3) | Nucleophilic Addition | Grignard reagents, Organolithiums | 3-Hydroxy-3-substituted azetidines |

| Thiol Alkylation | Thiols, Iron catalyst | 3-Aryl-3-sulfanyl azetidines |

Role as a Conformationally Constrained Scaffold in Molecular Design

The rigid, puckered structure of the azetidine ring makes this compound an excellent conformationally constrained scaffold in molecular design. researchgate.net This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity. The defined three-dimensional arrangement of substituents on the azetidine ring allows for precise control over their spatial orientation. nih.gov

Conformational studies on azetidine derivatives, such as L-azetidine-2-carboxylic acid, reveal that the four-membered ring can adopt specific puckered conformations. nih.gov This conformational preference can be exploited to mimic the bioactive conformations of more flexible molecules. The introduction of substituents, like the 2,4-dimethylphenyl group, further influences the conformational landscape of the ring.

Bioisosteric Replacement Strategies Involving Azetidines

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The azetidine ring is increasingly used as a bioisostere for other common structural motifs, offering improvements in physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.govtcichemicals.com

Azetidines can serve as bioisosteric replacements for:

Phenyl rings: In some contexts, the three-dimensional character of the azetidine ring can mimic the spatial arrangement of substituents on a phenyl ring, while improving properties like solubility and reducing the potential for metabolic oxidation. drughunter.comacs.orgresearchgate.net

Larger heterocyclic rings: Azetidines can be used to replace larger rings like piperidines or pyrrolidines. acs.org This can lead to a reduction in molecular weight and lipophilicity, which are often desirable in drug design.

Carbonyl groups: The polar nature of the azetidine nitrogen can sometimes mimic the hydrogen bonding capabilities of a carbonyl group.

The table below illustrates some common bioisosteric replacements involving the azetidine scaffold.

| Original Moiety | Azetidine-based Bioisostere | Potential Advantages |

| Phenyl Ring | 3-Substituted Azetidine | Improved solubility, metabolic stability, 3D character |

| Piperidine/Pyrrolidine (B122466) | Substituted Azetidine | Reduced MW, lower lipophilicity, novel vector space |

| tert-Butyl Group | 3,3-Dimethylazetidine | Maintained spatial occupancy, altered polarity |

Scaffold Hopping Methodologies Leveraging Azetidine Frameworks

Scaffold hopping is a medicinal chemistry strategy that aims to identify novel molecular cores (scaffolds) that maintain the biological activity of a known active compound. nih.govresearchgate.net The unique structural and conformational properties of the this compound framework make it an attractive candidate for scaffold hopping exercises.

By replacing a known active scaffold with the azetidine core, chemists can explore new chemical space and potentially discover compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The azetidine ring provides a rigid framework to which the necessary pharmacophoric elements can be attached in a well-defined spatial arrangement. This approach has been used to move away from planar, aromatic systems towards more three-dimensional structures, which is a current trend in drug discovery aimed at improving compound properties. tcichemicals.com

Applications in Polymer Chemistry (as monomers)

The strained four-membered ring of azetidine derivatives, including this compound, makes them suitable monomers for ring-opening polymerization (ROP). researchgate.net This process can lead to the formation of linear or branched polyamines with a variety of potential applications. rsc.orgutwente.nl

The polymerization of azetidines can be initiated by cationic species. researchgate.netutwente.nl The resulting polymers, poly(trimethylenimine)s, can have interesting properties and applications in areas such as gene delivery, coatings, and as chelating agents. rsc.org The presence of the 3-(2,4-dimethylphenyl) substituent would be expected to influence the polymerization process and the properties of the resulting polymer, such as its solubility and thermal characteristics.

More recently, multicomponent polymerizations have been developed to create polymers with azetidine rings in the backbone. core.ac.uk These polymers can exhibit interesting properties like intrinsic luminescence and can be further modified through ring-opening of the azetidine units to create new polymeric materials. core.ac.uk While the direct polymerization of this compound itself is not extensively documented in the provided search results, the general reactivity of azetidines in polymerization reactions suggests its potential as a monomer for creating novel functional polymers. researchgate.netrsc.org

Spectroscopic and Structural Characterization Methodologies for Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(2,4-Dimethylphenyl)azetidine, a combination of one-dimensional (¹H, ¹³C) and potentially two-dimensional NMR experiments would be employed to confirm its structure. While specific spectral data for this compound is not publicly available, the expected chemical shifts and coupling constants can be inferred from data on analogous 3-arylazetidines and related structures. researchgate.netmdpi.comacs.org

In the ¹H-NMR spectrum of this compound, distinct signals would be anticipated for the protons of the azetidine (B1206935) ring and the dimethylphenyl group. The protons on the azetidine ring typically appear in the aliphatic region. The methine proton at the C3 position (CH-Ar) would likely resonate as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the ring. The methylene protons at the C2 and C4 positions would also exhibit complex splitting patterns, appearing as multiplets. The N-H proton of the azetidine ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

The aromatic protons of the 2,4-dimethylphenyl group would resonate in the downfield region, typically between 7.0 and 7.5 ppm. The substitution pattern would lead to a specific splitting pattern for the three aromatic protons. The two methyl groups attached to the phenyl ring would each give rise to a sharp singlet in the upfield region of the spectrum.

Table 1: Representative ¹H-NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.3 | m |

| Azetidine-CH(Ar) | 3.8 - 4.2 | m |

| Azetidine-CH₂ | 3.5 - 4.0 | m |

| Phenyl-CH₃ | 2.2 - 2.4 | s |

| Azetidine-NH | 1.5 - 3.0 | br s |

Note: This is a representative table based on general knowledge of similar structures. Actual values may vary.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the azetidine ring would appear in the aliphatic region, with the C2 and C4 carbons likely having similar chemical shifts. The C3 carbon, being attached to the aromatic ring, would be shifted further downfield.

The aromatic carbons of the dimethylphenyl group would resonate in the range of 120-140 ppm. The number of signals would depend on the symmetry of the substitution pattern. The two methyl carbons attached to the phenyl ring would appear at the most upfield region of the spectrum.

Table 2: Representative ¹³C-NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic CH | 125 - 130 |

| Azetidine C2/C4 | 50 - 60 |

| Azetidine C3 | 35 - 45 |

| Phenyl-CH₃ | 20 - 25 |

Note: This is a representative table based on general knowledge of similar structures. Actual values may vary.

While less common for routine characterization, ¹⁵N-NMR could provide information about the nitrogen environment in the azetidine ring. The chemical shift would be indicative of the electronic environment around the nitrogen atom. ¹⁹F-NMR would only be applicable if the molecule contained fluorine atoms, which is not the case for this compound.

High-Resolution Mass Spectrometry (HRMS) Investigations

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. rsc.org By providing a very precise mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the molecular formula of this compound. The expected exact mass for this compound (C₁₁H₁₅N) would be calculated and compared to the experimentally determined value, with a very small mass error tolerance (typically < 5 ppm) confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Table 3: Representative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 162.1283 | 162.1280 |

Note: This is a representative table. The observed m/z is a hypothetical value for illustrative purposes.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. nih.gov If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity and stereochemistry of the compound. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Vibrational Spectroscopy for Structural Assignment (e.g., Infrared)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. jmchemsci.comrsc.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C-H bonds (both aromatic and aliphatic), and C-N bonds, as well as the aromatic C=C stretching vibrations. The N-H stretching vibration of the azetidine ring would typically appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring and methyl groups would appear just below 3000 cm⁻¹.

Table 4: Representative IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1620, 1450 - 1500 | Medium-Strong |

| C-N Stretch | 1100 - 1300 | Medium |

Note: This is a representative table based on general knowledge of similar structures. Actual values may vary.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(2,4-Dimethylphenyl)azetidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, azetidine rings can be functionalized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce aromatic substituents . Optimization often requires careful control of catalysts (e.g., palladium-based systems), temperature (80–120°C), and solvent polarity (e.g., toluene or DMF). Yield improvements may involve iterative screening of protecting groups for the azetidine nitrogen to minimize side reactions .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions on the azetidine ring and aromatic moiety.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., CHN).

- X-Ray Crystallography : For unambiguous structural determination, as demonstrated for related azetidine derivatives in crystallographic studies .

- HPLC with UV/Vis or MS detection : To assess purity (>95% is standard for research-grade material) .

Advanced: How can density functional theory (DFT) calculations guide the study of this compound’s electronic properties?

DFT calculations (e.g., B3LYP/6-31G* level) predict molecular orbitals, electrostatic potential surfaces, and conformational stability. For instance:

- Charge Distribution : The electron-donating 2,4-dimethylphenyl group may increase electron density on the azetidine nitrogen, affecting reactivity in downstream reactions.

- Conformational Analysis : Calculate energy barriers for ring puckering to identify dominant conformers, which influence binding in hypothetical biological targets .

Experimental validation via X-ray or IR spectroscopy is recommended to cross-verify computational results .

Advanced: What experimental strategies resolve contradictions in spectral data during structural elucidation of azetidine derivatives?

Contradictions (e.g., unexpected NMR shifts or HRMS discrepancies) can be addressed by:

- Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR and IR spectroscopy.

- Isotopic Labeling : Use N-labeled azetidine to track nitrogen environments in complex spectra.

- Dynamic NMR (DNMR) : Resolve rotational barriers or ring-flipping dynamics that obscure spectral clarity .

Refer to studies on analogous compounds for troubleshooting protocols .

Advanced: How should structure-activity relationship (SAR) studies be designed for azetidine derivatives targeting enzyme inhibition?

- Analog Synthesis : Modify substituents on the phenyl ring (e.g., 4-fluoro, 3-chloro) to probe steric/electronic effects, as seen in phenyl-modified azetidine analogs .

- Biological Assays : Use enzyme inhibition assays (e.g., IC determination) with controls for cytotoxicity (e.g., rat hepatocyte models) .

- Computational Docking : Map interactions between the azetidine core and enzyme active sites (e.g., using AutoDock Vina) to rationalize activity trends.

Advanced: What are the challenges in scaling up azetidine derivative synthesis while maintaining stereochemical integrity?

- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) to preserve stereochemistry during ring closure or functionalization.

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates that may racemize under elevated temperatures.

- Purification : Chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiopure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.